molecular formula C13H17ClN2O5S B3667976 2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid

2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid

Cat. No.: B3667976
M. Wt: 348.80 g/mol
InChI Key: FJEZCWGUKWMQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid is a chemical compound with the molecular formula C11H14ClNO4S and a molecular weight of 291.75 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(diethylsulfamoyl)benzoic acid: A precursor in the synthesis of 2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid.

    2-chloro-5-(methylsulfamoyl)benzoic acid: Similar structure but with a methyl group instead of a diethyl group.

    2-chloro-5-(ethylsulfamoyl)benzoic acid: Similar structure but with an ethyl group instead of a diethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chloro and diethylsulfamoyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[[2-chloro-5-(diethylsulfamoyl)benzoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O5S/c1-3-16(4-2)22(20,21)9-5-6-11(14)10(7-9)13(19)15-8-12(17)18/h5-7H,3-4,8H2,1-2H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEZCWGUKWMQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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